Cas no 83646-41-7 (1H,5H-Benzo[ij]quinolizine,2,3,6,7-tetrahydro-, hydrobromide (1:1))

1H,5H-Benzo[ij]quinolizine,2,3,6,7-tetrahydro-, hydrobromide (1:1) structure
83646-41-7 structure
Product Name:1H,5H-Benzo[ij]quinolizine,2,3,6,7-tetrahydro-, hydrobromide (1:1)
Numero CAS:83646-41-7
MF:C12H16BrN
MW:254.166142463684
CID:709096
PubChem ID:24865457
Update Time:2024-10-26

1H,5H-Benzo[ij]quinolizine,2,3,6,7-tetrahydro-, hydrobromide (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H,5H-Benzo[ij]quinolizine,2,3,6,7-tetrahydro-, hydrobromide (1:1)
    • Julolidine hydrobromide
    • 2,3,6,7-tetrahedron-1H,5H-pyrido[3,2,1-ij]quinoline hydrobromide
    • 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine hydrobromide
    • 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]chinolin,Hydrobromid
    • 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline,hydrobromide
    • 1H,5H-Benzo[ij]quinolizine, 2,3,6,7-tetrahydro-, hydrobromide (9CI)
    • 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline hydrobromide
    • 1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene;hydrobromide
    • AKOS015897201
    • 83646-41-7
    • Julolidine hydrobromide, 97%
    • 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline hydrobromide
    • SCHEMBL8863742
    • DTXSID10482656
    • AC-19443
    • CS-0456087
    • MDL: MFCD00198009
    • Inchi: 1S/C12H15N.BrH/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13;/h1,4-5H,2-3,6-9H2;1H
    • Chiave InChI: KHWBRFVBPGPEOJ-UHFFFAOYSA-N
    • Sorrisi: Br.C1C=C2CCCN3C2=C(CCC3)C=1

Proprietà calcolate

  • Massa esatta: 253.04700
  • Massa monoisotopica: 253.04661g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 0
  • Complessità: 172
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 3.2Ų

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Punto di fusione: 239-242 °C (lit.)
  • Punto di ebollizione: 347.2°C at 760 mmHg
  • Punto di infiammabilità: 163.8°C
  • PSA: 3.24000
  • LogP: 3.40850
  • Sensibilità: Hygroscopic
  • Solubilità: Non determinato

1H,5H-Benzo[ij]quinolizine,2,3,6,7-tetrahydro-, hydrobromide (1:1) Informazioni sulla sicurezza

1H,5H-Benzo[ij]quinolizine,2,3,6,7-tetrahydro-, hydrobromide (1:1) Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04661-25g
Julolidine hydrobromide
83646-41-7 97%
25g
¥2458.0 2024-07-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
407518-25G
1H,5H-Benzo[ij]quinolizine,2,3,6,7-tetrahydro-, hydrobromide (1:1)
83646-41-7
25g
¥1784.77 2023-12-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
J920359-25g
Julolidine hydrobromide
83646-41-7 97%
25g
¥1,427.40 2022-01-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X207375A-25g
1H,5H-Benzo[ij]quinolizine,2,3,6,7-tetrahydro-, hydrobromide (1:1)
83646-41-7
25g
¥3239.0 2024-07-21
SHENG KE LU SI SHENG WU JI SHU
sc-235453-25g
Julolidine hydrobromide,
83646-41-7
25g
¥1151.00 2023-09-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H36298-5g
Julolidine hydrobromide, 97%
83646-41-7 97%
5g
¥989.00 2023-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H36298-25g
Julolidine hydrobromide, 97%
83646-41-7 97%
25g
¥3331.00 2023-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H36298-100g
Julolidine hydrobromide, 97%
83646-41-7 97%
100g
¥12101.00 2023-03-01
SHENG KE LU SI SHENG WU JI SHU
sc-235453-25 g
Julolidine hydrobromide,
83646-41-7
25g
¥1,151.00 2023-07-10

1H,5H-Benzo[ij]quinolizine,2,3,6,7-tetrahydro-, hydrobromide (1:1) Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetone
Riferimento
Synthesis of julolidines from anilines
Katayama, Hajime; et al, Journal of Heterocyclic Chemistry, 1982, 19(4), 925-6

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Sodium carbonate
2.1 Reagents: Hydrogen bromide Solvents: Acetone
Riferimento
Synthesis of julolidines from anilines
Katayama, Hajime; et al, Journal of Heterocyclic Chemistry, 1982, 19(4), 925-6

1H,5H-Benzo[ij]quinolizine,2,3,6,7-tetrahydro-, hydrobromide (1:1) Raw materials

1H,5H-Benzo[ij]quinolizine,2,3,6,7-tetrahydro-, hydrobromide (1:1) Preparation Products

Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd